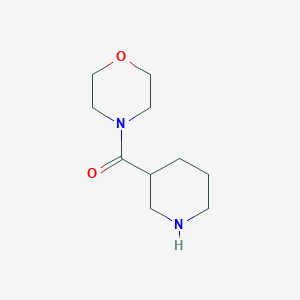
4-(Piperidin-3-ylcarbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-3-ylcarbonyl)morpholine is an organic compound that features a morpholine ring and a piperidine ring connected through a carbonyl group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, have a wide range of pharmacological targets .
Mode of Action
Biochemical Pathways
Piperidine derivatives are known to interact with different biochemical pathways.
Biochemical Analysis
Biochemical Properties
4-(Piperidin-3-ylcarbonyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with morpholine monooxygenase, an enzyme involved in the degradation of morpholine . This interaction leads to the biotransformation of morpholine to 2-(2-aminoethoxy)acetic acid. The nature of these interactions is primarily catalytic, where this compound acts as a substrate for the enzyme.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the metabolic pathways in Mycobacterium species, leading to the degradation of morpholine . This compound can alter the expression of genes involved in these pathways, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for enzymes like morpholine monooxygenase, leading to enzyme activation and subsequent biochemical reactions . Additionally, it can inhibit or activate other enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but may degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving Mycobacterium species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, leading to the degradation of morpholine . This interaction affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . This distribution affects its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its biochemical interactions and overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 4-(Piperidin-3-ylcarbonyl)morpholine involves the reaction of morpholine with 3-piperidinylcarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be carried out in an organic solvent like dichloromethane at room temperature.
Another synthetic route involves the use of 3-piperidinylcarboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with morpholine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(Piperidin-3-ylcarbonyl)morpholine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the morpholine and piperidine rings. Reagents like alkyl halides can be used for such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 4-(Piperidin-3-yl)methanol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Piperidin-3-ylcarbonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for the design of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the production of polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-ylcarbonyl)morpholine
- 4-(Piperidin-2-ylcarbonyl)morpholine
- 4-(Piperidin-3-ylcarbonyl)pyrrolidine
Uniqueness
4-(Piperidin-3-ylcarbonyl)morpholine is unique due to the specific positioning of the carbonyl group and the combination of morpholine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
In comparison to similar compounds, this compound may exhibit different reactivity and binding affinities, which can be advantageous in certain contexts. For example, the position of the carbonyl group can influence the compound’s ability to form hydrogen bonds and interact with biological targets.
Properties
IUPAC Name |
morpholin-4-yl(piperidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQRKAOFPLUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585436 |
Source


|
| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35090-96-1 |
Source


|
| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

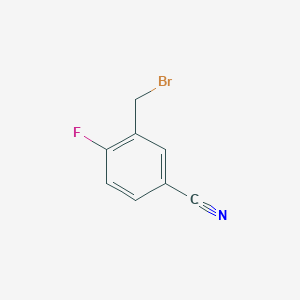
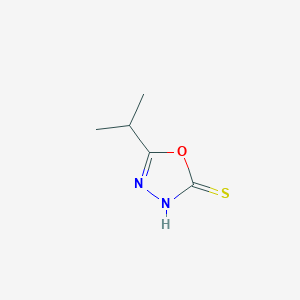
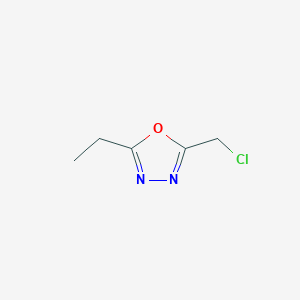

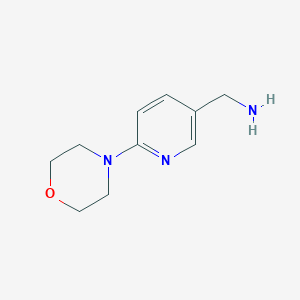
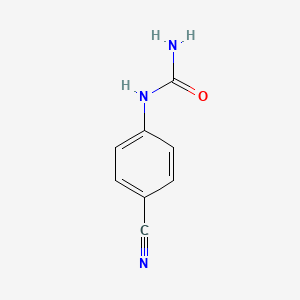
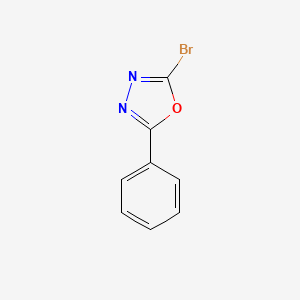
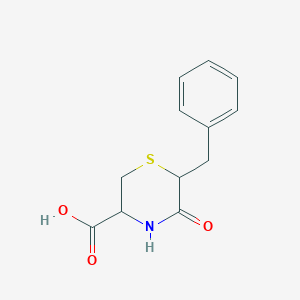
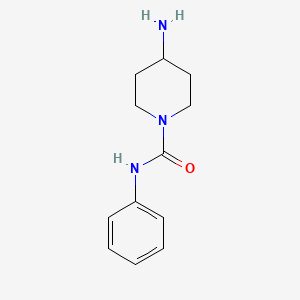
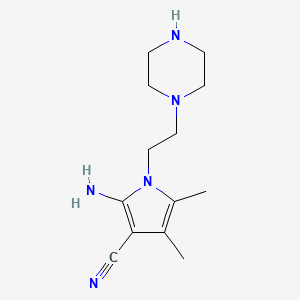
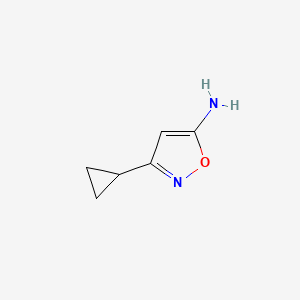
![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
